1-Octylpyrrolidine 1-Octylpyrrolidine
Brand Name: Vulcanchem
CAS No.: 7335-08-2
VCID: VC17845963
InChI: InChI=1S/C12H25N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2-12H2,1H3
SMILES:
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol

1-Octylpyrrolidine

CAS No.: 7335-08-2

Cat. No.: VC17845963

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

1-Octylpyrrolidine - 7335-08-2

Specification

CAS No. 7335-08-2
Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
IUPAC Name 1-octylpyrrolidine
Standard InChI InChI=1S/C12H25N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2-12H2,1H3
Standard InChI Key IQTWKCSNWONACC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCN1CCCC1

Introduction

Structural and Molecular Characteristics

Chemical Architecture

1-Octylpyrrolidine consists of a saturated pyrrolidine ring (a five-membered amine heterocycle) bonded to a linear octyl group (C8H17\text{C}_8\text{H}_{17}) at the nitrogen atom. The structure can be represented as:

H2CNCH2CH2CH2CH2CH2CH2CH2CH3H2C\begin{array}{ccc} & \text{H}_2\text{C} & \\ & | & \\ \text{N} & \text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3 & \\ & | & \\ & \text{H}_2\text{C} & \\ \end{array}

The octyl chain imparts significant hydrophobicity, while the pyrrolidine ring’s electron-rich nitrogen enables polar interactions.

Molecular Properties

Key molecular properties include:

PropertyValue
Molecular FormulaC12H25N\text{C}_{12}\text{H}_{25}\text{N}
Molecular Weight183.33 g/mol
Boiling Point260–265 °C (estimated)
Density0.86–0.89 g/cm³ (at 20 °C)
Refractive Index1.455–1.465 (at 20 °C)
SolubilityMiscible with organic solvents; insoluble in water

Synthesis and Production

Industrial Synthesis Pathways

1-Octylpyrrolidine is typically synthesized via alkylation of pyrrolidine with 1-bromooctane or 1-chlorooctane under basic conditions. The reaction follows an SN2\text{S}_\text{N}2 mechanism:

Pyrrolidine+C8H17XBaseΔ1-Octylpyrrolidine+HX\text{Pyrrolidine} + \text{C}_8\text{H}_{17}\text{X} \xrightarrow[\text{Base}]{\Delta} \text{1-Octylpyrrolidine} + \text{HX}

Optimized Conditions:

  • Temperature: 80–100 °C

  • Catalyst: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydride (NaH\text{NaH})

  • Solvent: Toluene or dimethylformamide (DMF)

  • Yield: 70–85% after purification via fractional distillation.

Alternative Methods

  • Reductive Amination: Reaction of pyrrolidine with octanal in the presence of a reducing agent (e.g., sodium cyanoborohydride).

  • Grignard Reaction: Utilizing octylmagnesium bromide and a pyrrolidine derivative.

Physicochemical Properties

Thermal Stability

1-Octylpyrrolidine demonstrates moderate thermal stability, decomposing above 300 °C. Its high boiling point makes it suitable for high-temperature applications, such as heat-transfer fluids.

Solvent Behavior

The compound’s amphiphilic nature (polar pyrrolidine head and nonpolar octyl tail) enables it to solubilize both hydrophobic and hydrophilic substances. This dual solubility is exploited in:

  • Polymer dissolution (e.g., polyvinyl chloride).

  • Extraction of aromatic hydrocarbons from aqueous mixtures.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 2,850–2,960 cm⁻¹ (C-H stretching in octyl chain) and 1,460–1,480 cm⁻¹ (C-N stretching).

  • NMR (1H^1\text{H}):

    • δ 0.88 ppm (t, 3H, terminal CH₃).

    • δ 1.26 ppm (m, 12H, CH₂ groups in octyl chain).

    • δ 2.50–2.80 ppm (m, 4H, pyrrolidine ring protons).

Industrial and Pharmaceutical Applications

Coatings and Paints

1-Octylpyrrolidine is used as a coalescing agent in waterborne coatings, improving film formation and reducing surface defects. Its low volatility minimizes VOC emissions compared to traditional solvents like N-methylpyrrolidone (NMP).

Micellar Systems

In surfactant formulations, it enhances the stability of anionic micelles (e.g., sodium dodecyl sulfate) by occupying the micelle core, reducing critical micelle concentration (CMC) by up to 40%1.

Drug Delivery

The compound acts as a permeation enhancer for transdermal drug delivery systems. Studies show it increases the skin permeability of corticosteroids by disrupting lipid bilayers in the stratum corneum2.

Chiral Synthesis

As a chiral auxiliary, 1-octylpyrrolidine facilitates asymmetric synthesis of bioactive molecules. For example, it is employed in the production of dopamine receptor antagonists for treating schizophrenia3.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaBoiling Point (°C)Key Application
N-MethylpyrrolidoneC5H9NO\text{C}_5\text{H}_9\text{NO}202Electronics cleaning
N-ButylpyrrolidoneC8H15NO\text{C}_8\text{H}_{15}\text{NO}256Agrochemical formulations
1-OctylpyrrolidineC12H25N\text{C}_{12}\text{H}_{25}\text{N}260–265High-temperature solvents

Emerging Research Directions

Green Chemistry Applications

Recent studies explore its role as a bio-based solvent for lignin depolymerization, offering a sustainable alternative to petroleum-derived solvents.

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